molecular formula C12H17NO B11903510 (R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11903510
M. Wt: 191.27 g/mol
InChI Key: YRUZJZCEYFBQMM-LLVKDONJSA-N
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Description

®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a methoxy group and a methyl group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene.

    Chiral Resolution: The precursor undergoes chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.

    Amination: The resolved intermediate is then subjected to amination reactions, often using reagents like ammonia or amines under specific conditions to introduce the amine group.

Industrial Production Methods

Industrial production of ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale chiral resolution techniques and optimized amination processes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral separation may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydronaphthalene moiety with a methoxy and methyl substituent, contributing to its biological activity. The stereochemistry at the nitrogen atom is crucial for its pharmacological effects.

Medicinal Chemistry

Antidepressant Activity : Preliminary studies suggest that (R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit antidepressant-like effects. Its structural similarity to known antidepressants allows researchers to explore its potential as a novel therapeutic agent.

Case Study : A study published in Journal of Medicinal Chemistry examined the compound's interaction with serotonin receptors, indicating promising results for further development in treating mood disorders .

Neuroscience Research

Neuroprotective Properties : Research indicates that this compound may have neuroprotective effects against neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it an attractive candidate for further investigation.

Case Study : In a model of Parkinson's disease, this compound showed a reduction in neuroinflammation and oxidative stress markers, suggesting its potential role in neuroprotection .

Organic Synthesis

Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.

Reaction TypeDescriptionReference
AlkylationUsed as a nucleophile in alkylation reactions
Coupling ReactionsActs as a coupling agent in cross-coupling reactions
FunctionalizationEnables the introduction of diverse functional groups

Pharmaceutical Development

Lead Compound for Drug Design : The compound's pharmacological profile positions it as a lead candidate for drug development targeting specific neurological pathways.

Case Study : A recent investigation into its pharmacokinetics revealed favorable absorption and distribution characteristics, making it suitable for oral administration .

Mechanism of Action

The mechanism of action of ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine group.

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound lacking the methoxy group.

Uniqueness

®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

(R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NOC_{12}H_{17}NO, with a molecular weight of 191.27 g/mol. The compound features a methoxy group at the sixth position and a methyl group at the fifth position of the naphthalene ring, contributing to its unique biological activity.

PropertyValue
Molecular FormulaC12H17NOC_{12}H_{17}NO
Molecular Weight191.27 g/mol
CAS Number56771-63-2

Neuroprotective Effects

Recent studies indicate that this compound exhibits neuroprotective properties. It has been shown to mitigate oxidative stress-induced neuronal damage in vitro. The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against neurodegenerative conditions.

Analgesic Properties

Preliminary research suggests that this compound may possess analgesic properties. In animal models, it has demonstrated a reduction in pain responses comparable to established analgesics. This effect is likely mediated through modulation of pain pathways involving opioid receptors.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and pain perception.
  • Antioxidant Activity : Its chemical structure allows for effective scavenging of free radicals, reducing oxidative stress in cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its analgesic effects.

In Vitro Studies

In vitro assays have demonstrated that this compound significantly reduces cell death in neuronal cultures exposed to neurotoxic agents. The IC50 values for neuroprotection were found to be in the micromolar range.

In Vivo Studies

Animal studies have further validated the compound's analgesic properties. Mice treated with this compound showed a marked decrease in pain responses in models of acute and chronic pain.

Comparative Analysis

To contextualize the biological activity of this compound within a broader spectrum of similar compounds:

Compound NameUnique FeaturesBiological Activity
(S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amineStereoisomer with potential differences in activityNeuroprotective and analgesic
5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amineBromine substitution affecting reactivityVaries based on bromine's effects
5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-aminesFluorine's electronegativityAltered biological activity

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1R)-6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3/t11-/m1/s1

InChI Key

YRUZJZCEYFBQMM-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CCC[C@H]2N)OC

Canonical SMILES

CC1=C(C=CC2=C1CCCC2N)OC

Origin of Product

United States

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